Cyclohexyl(phenyl)methyl thiocyanate
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Overview
Description
Cyclohexyl(phenyl)methyl thiocyanate is an organic compound that belongs to the class of thiocyanates Thiocyanates are compounds containing the functional group -SCN, which consists of a sulfur atom, a carbon atom, and a nitrogen atom this compound is characterized by the presence of a cyclohexyl group, a phenyl group, and a methyl group attached to the thiocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl(phenyl)methyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of cyclohexyl(phenyl)methyl chloride with potassium thiocyanate in an organic solvent such as acetone or ethanol. The reaction typically proceeds under reflux conditions, and the product is isolated by filtration and purification .
Another method involves the use of cyclohexyl(phenyl)methyl bromide as the starting material, which reacts with sodium thiocyanate in the presence of a phase transfer catalyst. This method offers higher yields and better selectivity .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality and higher throughput .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(phenyl)methyl thiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation: The sulfur atom in the thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include cyclohexyl(phenyl)methyl amine, cyclohexyl(phenyl)methyl alcohol, and cyclohexyl(phenyl)methyl thiol.
Oxidation: Products include cyclohexyl(phenyl)methyl sulfonyl derivatives.
Reduction: Products include cyclohexyl(phenyl)methyl amine and cyclohexyl(phenyl)methyl thiol.
Scientific Research Applications
Cyclohexyl(phenyl)methyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development and as a diagnostic tool in medical imaging.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of cyclohexyl(phenyl)methyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with proteins or enzymes. This interaction can modulate the activity of these biomolecules, resulting in various biological effects. The compound may also interfere with cellular signaling pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
Similar Compounds
Phenylmethyl thiocyanate: Lacks the cyclohexyl group, resulting in different chemical and biological properties.
Cyclohexylmethyl thiocyanate: Lacks the phenyl group, leading to variations in reactivity and applications.
Cyclohexyl(phenyl)methyl isothiocyanate: Isomeric form with different reactivity and biological activities.
Uniqueness
Cyclohexyl(phenyl)methyl thiocyanate is unique due to the presence of both cyclohexyl and phenyl groups, which impart distinct steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
919474-60-5 |
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Molecular Formula |
C14H17NS |
Molecular Weight |
231.36 g/mol |
IUPAC Name |
[cyclohexyl(phenyl)methyl] thiocyanate |
InChI |
InChI=1S/C14H17NS/c15-11-16-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-10H2 |
InChI Key |
XOZLTVGVVMTREX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)SC#N |
Origin of Product |
United States |
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